molecular formula C9H12O B14376557 Bicyclo[2.2.2]oct-2-ene-1-carbaldehyde CAS No. 90014-03-2

Bicyclo[2.2.2]oct-2-ene-1-carbaldehyde

Cat. No.: B14376557
CAS No.: 90014-03-2
M. Wt: 136.19 g/mol
InChI Key: WAXCSMCMGJMVKN-UHFFFAOYSA-N
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Description

Bicyclo[222]oct-2-ene-1-carbaldehyde is an organic compound with a unique bicyclic structure It is characterized by a rigid framework that consists of a bicyclo[222]octene core with an aldehyde functional group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.2]oct-2-ene-1-carbaldehyde can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with an alkene to form the bicyclic structure. This reaction typically requires high temperatures and specific catalysts to proceed efficiently . Another method involves ring-closing metathesis, which is a versatile technique for forming cyclic compounds by the exchange of alkylidene groups .

Industrial Production Methods

Industrial production of this compound often relies on optimized versions of these synthetic routes. The Diels-Alder reaction is scaled up using continuous flow reactors to ensure consistent product quality and yield. Catalysts and reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]oct-2-ene-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bicyclo[2.2.2]oct-2-ene-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]oct-2-ene-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity is harnessed in synthetic chemistry to create new compounds with desired properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.2]oct-2-ene-1-carbaldehyde is unique due to the presence of both the bicyclic structure and the reactive aldehyde group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

90014-03-2

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

bicyclo[2.2.2]oct-2-ene-1-carbaldehyde

InChI

InChI=1S/C9H12O/c10-7-9-4-1-8(2-5-9)3-6-9/h1,4,7-8H,2-3,5-6H2

InChI Key

WAXCSMCMGJMVKN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C=C2)C=O

Origin of Product

United States

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